molecular formula C24H24F3NO11 B561846 4-Methylumbelliferyl3,4,6-tri-O-acetyl-2-deoxy-2-trifluoroacetamido-a-D-glucopyranoside CAS No. 137686-92-1

4-Methylumbelliferyl3,4,6-tri-O-acetyl-2-deoxy-2-trifluoroacetamido-a-D-glucopyranoside

Cat. No.: B561846
CAS No.: 137686-92-1
M. Wt: 559.447
InChI Key: MGLRSUPYLXVODY-FYKMYLNBSA-N
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Description

4-Methylumbelliferyl3,4,6-tri-O-acetyl-2-deoxy-2-trifluoroacetamido-a-D-glucopyranoside, also known as this compound, is a useful research compound. Its molecular formula is C24H24F3NO11 and its molecular weight is 559.447. The purity is usually 95%.
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Biological Activity

4-Methylumbelliferyl 3,4,6-tri-O-acetyl-2-deoxy-2-trifluoroacetamido-α-D-glucopyranoside (commonly abbreviated as A-MUAA) is a synthetic glycoside that has garnered attention in biochemical research due to its potential applications in enzymatic assays and as a substrate for glycosidases. This article explores its biological activity, mechanisms of action, and relevant case studies.

  • Chemical Formula : C24H24F3NO11
  • CAS Number : 137686-92-1
  • Molecular Weight : 525.44 g/mol

A-MUAA acts as a substrate for various glycosidases, particularly those involved in the hydrolysis of glycosidic bonds. The compound is designed to release 4-methylumbelliferone upon enzymatic cleavage, which can be quantitatively measured due to its fluorescent properties. This characteristic makes A-MUAA particularly useful in enzymatic assays to determine the activity of glycosidases.

Biological Activity

The biological activity of A-MUAA can be categorized into several key areas:

  • Enzymatic Assays :
    • A-MUAA is utilized in assays to measure the activity of enzymes such as α-glucosidase and β-galactosidase. The release of fluorescent 4-methylumbelliferone allows for sensitive detection and quantification.
    • Studies have shown that A-MUAA can serve as an effective substrate for assessing enzyme kinetics and inhibition studies.
  • Cellular Studies :
    • Research indicates that A-MUAA can penetrate cellular membranes, making it applicable in studies involving intracellular enzyme activity.
    • It has been used in cellular models to investigate the metabolic pathways involving glycosylation processes.
  • Therapeutic Implications :
    • The compound's ability to interact with specific enzymes positions it as a potential therapeutic agent in conditions where glycosylation is altered, such as certain metabolic disorders.

Case Studies

Several studies have highlighted the utility of A-MUAA in various biological contexts:

  • Study on Glycosidase Activity :
    In a study assessing the inhibitory effects of various compounds on α-glucosidase, A-MUAA was employed as a substrate. The results indicated that certain flavonoids significantly inhibited enzyme activity when tested with A-MUAA, showcasing its effectiveness in screening potential inhibitors .
  • Cell Culture Experiments :
    Research involving fibroblasts from patients with Niemann-Pick type C disease demonstrated that A-MUAA could be used to monitor changes in glycosylation patterns under different treatment conditions. The fluorescence emitted upon cleavage provided insights into the cellular response to therapeutic agents .

Data Table: Summary of Biological Activities

Activity TypeDescriptionReference
Enzymatic AssaysSubstrate for α-glucosidase and β-galactosidase
Cellular PenetrationUsed in cellular models for studying enzyme activity
Therapeutic PotentialInvestigated for metabolic disorder treatments

Properties

IUPAC Name

[(2R,3S,4R,5R,6R)-3,4-diacetyloxy-6-(4-methyl-2-oxochromen-7-yl)oxy-5-[(2,2,2-trifluoroacetyl)amino]oxan-2-yl]methyl acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H24F3NO11/c1-10-7-18(32)38-16-8-14(5-6-15(10)16)37-22-19(28-23(33)24(25,26)27)21(36-13(4)31)20(35-12(3)30)17(39-22)9-34-11(2)29/h5-8,17,19-22H,9H2,1-4H3,(H,28,33)/t17-,19-,20-,21-,22+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MGLRSUPYLXVODY-FYKMYLNBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)OC2=C1C=CC(=C2)OC3C(C(C(C(O3)COC(=O)C)OC(=O)C)OC(=O)C)NC(=O)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=O)OC2=C1C=CC(=C2)O[C@@H]3[C@@H]([C@H]([C@@H]([C@H](O3)COC(=O)C)OC(=O)C)OC(=O)C)NC(=O)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H24F3NO11
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00745388
Record name 4-Methyl-2-oxo-2H-1-benzopyran-7-yl 3,4,6-tri-O-acetyl-2-deoxy-2-(2,2,2-trifluoroacetamido)-alpha-D-glucopyranoside
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00745388
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

559.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

137686-92-1
Record name 2H-1-Benzopyran-2-one, 4-methyl-7-[[3,4,6-tri-O-acetyl-2-deoxy-2-[(trifluoroacetyl)amino]-α-D-glucopyranosyl]oxy]-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=137686-92-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Methyl-2-oxo-2H-1-benzopyran-7-yl 3,4,6-tri-O-acetyl-2-deoxy-2-(2,2,2-trifluoroacetamido)-alpha-D-glucopyranoside
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00745388
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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